2,3-Dihydro-1H-phenalen-1-one
Description
Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Ketones
2,3-Dihydro-1H-phenalen-1-one belongs to the broad class of compounds known as polycyclic aromatic hydrocarbons (PAHs), which are characterized by fused aromatic rings. Specifically, it is an oxygenated PAH, containing a ketone functional group. oup.comacs.org These oxygenated PAHs, including ketones and quinones, are of significant interest due to their presence in the environment, often as byproducts of combustion, and their distinct chemical and toxicological properties compared to their parent PAHs. nih.govnih.gov The presence of the ketone group in the phenalenone structure introduces polarity and a site for nucleophilic attack, differentiating its reactivity from non-oxygenated PAHs. nih.govastrochem.org
The core structure of this compound is a tricyclic system. cymitquimica.com This fused ring system is a common motif in a variety of natural and synthetic compounds. The partial saturation in the dihydro- form imparts a three-dimensional character to the otherwise planar aromatic system, influencing its physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 518-85-4 |
| Molecular Formula | C₁₃H₁₀O |
| Molecular Weight | 182.22 g/mol |
| Appearance | Typically a solid at room temperature |
| Melting Point | 80 °C |
Data sourced from multiple chemical suppliers and databases. cymitquimica.combiosynth.comcymitquimica.com
Significance of the Dihydro-phenalenone Scaffold in Organic Synthesis and Natural Product Chemistry
The dihydro-phenalenone scaffold is a privileged structure in organic synthesis, serving as a versatile intermediate for the construction of more complex molecules. Its reactivity allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. cymitquimica.com
In the realm of natural products, the broader phenalenone skeleton is found in various compounds produced by plants and fungi. acs.orgnih.govmdpi.com These natural phenalenones often exhibit a range of biological activities, acting as, for example, phytoalexins that protect plants from pathogens. acs.orgnih.govacs.org The structural diversity of these natural products, which can include features like dimerization, oxygenation, and nitrogenation, provides a rich source of inspiration for the development of new bioactive compounds. nih.govmdpi.com The synthesis of these complex natural products often relies on strategies that utilize or construct the fundamental phenalenone core.
Overview of Contemporary Research Trajectories in Phenalenone Systems
Current research on phenalenone systems is multifaceted and expanding into several exciting areas. One major focus is the development of novel synthetic methodologies to access functionalized phenalenone derivatives. acs.orgrsc.orgresearchgate.net This includes exploring new catalytic systems and reaction pathways to introduce various substituents onto the phenalenone core, thereby tuning its electronic and steric properties. rsc.org
Another significant research direction involves the investigation of the photophysical properties of phenalenones. Many phenalenone derivatives are known to be efficient photosensitizers, capable of generating reactive oxygen species like singlet oxygen upon exposure to light. acs.orgnih.govacs.orgacs.org This property is being actively explored for applications in photodynamic therapy (PDT) for cancer and antimicrobial treatments. nih.govacs.org Researchers are synthesizing new phenalenone derivatives with tailored absorption and emission properties to enhance their efficacy as theranostic agents. nih.govacs.org
Furthermore, the unique electronic properties of the phenalenone system, including the stability of its corresponding radical, cation, and anion, make it an attractive component for the design of new functional materials. mdpi.comrsc.org These materials could have applications in areas such as organic electronics and molecular magnetism. The ability to functionalize the phenalenone core allows for the fine-tuning of these properties. rsc.org Computational studies are also playing an increasingly important role in predicting the properties and potential applications of new phenalenone derivatives, for instance, as enzyme inhibitors. nih.govmdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrophenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCARPFILXBGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307136 | |
| Record name | 2,3-Dihydro-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307136 | |
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Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-85-4 | |
| Record name | 2,3-Dihydro-1H-phenalen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dihydro-1H-phenalen-1-one | |
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| Record name | 2,3-Dihydro-1H-phenalen-1-one | |
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| Record name | 2,3-dihydro-1H-phenalen-1-one | |
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| Record name | 2,3-DIHYDRO-1H-PHENALEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ635YUV6K | |
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Synthetic Methodologies and Strategies for 2,3 Dihydro 1h Phenalen 1 One and Its Derivatives
De Novo Synthetic Routes to the 2,3-Dihydro-1H-phenalen-1-one Core
The construction of the fundamental this compound skeleton can be achieved through several de novo synthetic approaches, each offering distinct advantages in terms of precursor accessibility and potential for substitution.
Cyclization Approaches to the Dihydro-phenalenone Skeleton
Cyclization reactions represent a cornerstone in the synthesis of the dihydro-phenalenone framework. These methods typically involve the formation of one of the rings of the tricyclic system in the key bond-forming step.
One notable approach is the Friedel-Crafts acylation , which can be employed to introduce acyl groups onto an aromatic precursor, followed by an intramolecular cyclization to form the phenalenone structure. For instance, the acylation of naphthalene (B1677914) derivatives can lead to a diketone intermediate that subsequently cyclizes to yield the phenalenone core.
Another powerful strategy involves tandem benzannulation-cyclization . These strategies utilize the reaction of vinylketenes or arylketenes with ynamides or ynehydrazides, proceeding through a pericyclic cascade mechanism to generate highly substituted phenols that can then undergo intramolecular cyclization. mit.edu Two primary cyclization methods within this strategy are intramolecular acid-promoted cyclization and the Fischer indole (B1671886) cyclization. mit.edu
Furthermore, Diels-Alder cycloadditions offer a two-step pathway to the phenalenone skeleton. This involves a [4+2] cycloaddition, for example between furan (B31954) and a dienophile like maleic anhydride, followed by an oxidation step to construct the desired ring system. This method is particularly useful for introducing substituents at specific positions.
In the realm of biosynthesis, the phenalenone core is assembled from a linear polyketide precursor through a series of enzymatic cyclizations. nih.gov Fungal polyketide synthases catalyze specific aldol (B89426) condensations to form the characteristic peri-fused tricyclic ring system. nih.govresearchgate.net
Precursor-Based Synthesis (e.g., from Perinaphthenone, 1H-phenalen-1-one)
The synthesis of this compound can also be accomplished starting from more complex, yet readily available, precursors like perinaphthenone (also known as 1H-phenalen-1-one). A key transformation in this context is the metabolic conversion of perinaphthenone. Studies have shown that fungi can metabolize perinaphthenone, leading to the formation of this compound and 2,3-dihydro-1H-phenalen-1-ol. researchgate.net While this is a biological transformation, it highlights a potential synthetic strategy involving the reduction of the C2-C3 double bond of 1H-phenalen-1-one.
A practical and scalable synthesis of related structures, such as peropyrene, has been established starting from this compound itself. This involves a reductive coupling dimerization followed by oxidative photocyclization and aromatization, demonstrating the utility of the dihydro-phenalenone core as a building block for larger polycyclic aromatic systems. acs.org
Regioselective Synthesis of Substituted this compound Analogues
The development of methods for the regioselective synthesis of substituted this compound analogues is crucial for creating derivatives with specific properties. One approach to achieve this is through a metal-free, ring-expansion reaction of acenaphthenequinone (B41937) with diazomethanes. This method provides a facile, one-pot synthesis of phenalenones with good yields. researchgate.net
Furthermore, the cyclocondensation of unsymmetrically substituted o-phenylenediamines with aroylpyruvates can lead to regioisomeric mixtures of 3,4-dihydroquinoxalin-2(1H)-ones. By carefully controlling the reaction conditions, such as the use of additives like p-TsOH or HOBt/DIC, highly selective synthesis of a desired regioisomer can be achieved. beilstein-journals.org While not directly producing phenalenones, this demonstrates a general principle of controlling regioselectivity in cyclization reactions that could be applicable to the synthesis of substituted dihydro-phenalenones.
Derivatization and Functionalization Strategies of this compound
Once the this compound core is synthesized, it can be further modified through various derivatization and functionalization reactions to explore its chemical space and potential applications.
Reductive Transformations and their Stereochemical Control
The carbonyl group of this compound is a key site for reductive transformations, leading to the corresponding alcohol, 2,3-dihydro-1H-phenalen-1-ol. The stereochemical outcome of this reduction is a critical aspect to control, as it can lead to different stereoisomers with potentially distinct biological activities. The stereochemistry of such reactions can be influenced by the choice of reducing agent and reaction conditions. researchgate.net
For α,β-unsaturated ketones, such as 1H-phenalen-1-one, the regioselectivity of the reduction is a key challenge, with the possibility of either 1,2-reduction of the carbonyl group or 1,4-conjugate reduction of the double bond. The combination of sodium borohydride (B1222165) (NaBH₄) with lanthanoid chlorides, particularly cerium(III) chloride (CeCl₃), is a well-established method, known as the Luche reduction, for achieving highly regioselective 1,2-reduction of α,β-unsaturated carbonyls to the corresponding allylic alcohols. bham.ac.ukacgpubs.org This method is effective because the lanthanoid cation increases the electrophilicity of the carbonyl group, favoring hydride attack at that position. bham.ac.uk
In the context of phenalenone derivatives, the reduction of 3-hydroxy-1H-phenalen-1-one using NaBH₄ in the presence of lanthanoid chlorides has been shown to proceed via a regioselective 1,2-reduction. researchgate.net This approach offers a powerful tool for the controlled synthesis of specific alcohol derivatives from the corresponding ketones.
Below is a table summarizing the regioselective reduction of an α,β-unsaturated ketone using NaBH₄ with and without the addition of CeCl₃, illustrating the directing effect of the lanthanoid salt.
| Reagent | Substrate | Product(s) | Ratio (1,2- vs. 1,4-reduction) | Reference |
| NaBH₄ | α,β-Unsaturated Ketone | Allylic Alcohol & Saturated Ketone | Varies, often mixture | bham.ac.uk |
| NaBH₄, CeCl₃·7H₂O | α,β-Unsaturated Ketone | Allylic Alcohol | Highly selective for 1,2-reduction | bham.ac.ukacgpubs.org |
| NaBH₄, Lanthanoid Chlorides | 3-Hydroxy-1H-phenalen-1-one | 1,3-Dihydroxy-1H-phenalene | Regioselective 1,2-reduction | researchgate.net |
Oxidative Transformations and Resultant Derivatives
The oxidation of the phenalene (B1197917) core can lead to the formation of diketone systems, such as 1H-phenalene-1,3(2H)-dione. While direct oxidation from this compound is not extensively detailed, the oxidation of the related compound, phenalene, provides insight into these transformations. Methods such as potassium permanganate-mediated oxidation in acidic media or solvent-free oxidation using potassium persulfate under microwave irradiation have been employed to convert phenalene to the diketone. These oxidative processes typically involve the formation of radical intermediates that subsequently undergo oxygenation. 1H-Phenalene-1,3(2H)-dione itself is a bicyclic aromatic diketone that can undergo further chemical reactions, including additional oxidation or reduction.
Nucleophilic Substitution and Functional Group Interconversion
A key strategy for functionalizing the phenalenone skeleton involves the introduction of a reactive handle, which can then be subjected to various nucleophilic substitution reactions.
The synthesis of 2-(chloromethyl)-1H-phenalen-1-one (PNCl) is a crucial step in creating a versatile intermediate for further derivatization. nih.gov This compound is typically prepared by reacting 1H-phenalen-1-one with paraformaldehyde and hydrochloric acid. nih.govacs.org An improved procedure involves heating the reaction mixture at 110 °C for 16 hours, resulting in a 51% yield of the bright yellow chloromethyl derivative. nih.govacs.org This intermediate's utility lies in the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functional groups. nih.govresearchgate.net
Table 1: Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one
| Starting Material | Reagents | Conditions | Yield | Reference |
| 1H-Phenalen-1-one | Paraformaldehyde, Acetic Acid, Phosphoric Acid, Hydrochloric Acid | 110 °C, 16 h | 51% | nih.govacs.org |
The chloromethyl derivative, PNCl, serves as a gateway to a variety of functionalized phenalenones. nih.govresearchgate.net These derivatives are synthesized through nucleophilic substitution reactions, often with high yields. nih.govresearchgate.net
Azide (B81097) Derivatives: The reaction of PNCl with sodium azide in a methanol/water mixture at room temperature for 24 hours produces 2-(azidomethyl)-1H-phenalen-1-one in a high yield of 93%. acs.org This azide derivative is a valuable precursor for click chemistry reactions, such as the Huisgen cycloaddition.
Alcohol Derivatives: The synthesis of 2-(hydroxymethyl)-1H-phenalen-1-one can be achieved in an 88% yield. nih.gov Another approach involves the etherification of PNCl under phase-transfer catalytic conditions to yield propargylated phenalenone derivatives. nih.gov
Carboxylic Acid Derivatives: Carboxylic acid derivatives can be generated from azide precursors. For instance, the Huisgen cycloaddition of 2-(azidomethyl)-1H-phenalen-1-one with methyl propiolate, followed by hydrolysis, yields the corresponding carboxylic acid.
Amine Derivatives: While direct synthesis from PNCl is common for other derivatives, amine derivatives of the 2,3-dihydro-1H-phenalene skeleton have also been synthesized through other routes, such as Curtius degradation of aryl succinic acids followed by acetylation. nih.gov
Table 2: Synthesis of Functionalized Phenalenone Derivatives from 2-(Chloromethyl)-1H-phenalen-1-one
| Derivative | Reagent | Solvent | Conditions | Yield | Reference |
| 2-(Azidomethyl)-1H-phenalen-1-one | Sodium Azide (NaN₃) | Methanol/Water | Room Temp, 24 h | 93% | acs.org |
| 2-(Hydroxymethyl)-1H-phenalen-1-one | - | Chloroform/Methanol | - | 88% | nih.gov |
| 2-(Methoxymethyl)-1H-phenalen-1-one | - | Chloroform/Methanol | Room Temp, 1 h | 92% | acs.org |
Thiol-containing phenalenone derivatives can be synthesized from the versatile chloromethyl intermediate. One common method involves the reaction of 2-(chloromethyl)-1H-phenalen-1-one with potassium thioacetate (B1230152), which results in the formation of a thioacetate derivative in a 77% yield. This thioacetate can then be hydrolyzed under basic conditions to yield the corresponding thiol. Another pathway involves the nucleophilic substitution of the chlorine atom with potassium thiocyanate (B1210189) (KSCN) in methanol, which produces 2-(thiocyanatomethyl)-1H-phenalen-1-one in a 47% yield. nih.gov
Carbon-Carbon Bond Formation Reactions
Carbon-carbon bond formation reactions are fundamental in organic synthesis for building more complex molecular architectures from the this compound scaffold. alevelchemistry.co.uk These reactions allow for the introduction of new carbon-based substituents, expanding the structural diversity of the phenalenone family.
Examples of such reactions include the Horner-Emmons reaction, which has been utilized to synthesize phenalene derivatives from phenalen-1-one (B147395). researchgate.net This reaction involves the use of a phosphonate (B1237965) carbanion to form an alkene. Another important C-C bond-forming reaction is the Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring system. libretexts.org The aldol reaction, which forms a β-hydroxy carbonyl compound from two carbonyl compounds, also represents a potential route for elaborating the phenalenone structure. alevelchemistry.co.uklibretexts.org These reactions are crucial for creating new carbon frameworks attached to the phenalene core, leading to novel compounds with potentially interesting properties. alevelchemistry.co.uklibretexts.org
Reductive Dimerization and Oligomerization (e.g., to Tetrahydro-biphenalenylidene Skeletons)
The reductive coupling of this compound serves as a powerful method for dimerization, leading to the formation of larger, polycyclic skeletons. A notable application of this strategy is the synthesis of the tetrahydro-biphenalenylidene framework, which is a key intermediate in the preparation of complex aromatic compounds like peropyrene.
Research Findings:
A practical and scalable synthesis of peropyrene, a dibenzo[cd,lm]perylene, has been established starting from the readily available this compound. acs.org The initial and crucial step in this synthetic sequence is the reductive dimerization of the phenalenone precursor. acs.org This reaction forms a tetrahydro-biphenalenylidene skeleton, which contains a 26-carbon atom framework. acs.org Subsequent steps involving oxidative photocyclization and aromatization convert this dimer into the final peropyrene product. acs.org The mechanism of dimerization and decomposition of the related phenalenyl radical has also been a subject of study to understand the reactivity of these systems. osaka-u.ac.jp
| Starting Material | Reaction Type | Key Intermediate | Final Product Application |
| This compound | Reductive Coupling | Tetrahydro-biphenalenylidene | Synthesis of Peropyrene acs.org |
Cross-Coupling Methodologies for Aryl Substitution (e.g., Suzuki Cross-Coupling)
The phenalenone nucleus is an effective substrate for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which allows for the introduction of aryl substituents at various positions on the tricyclic core. This methodology is instrumental in synthesizing naturally occurring phenylphenalenones and their analogs.
Research Findings:
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for forming carbon-carbon bonds between organoboranes and organic halides or triflates. libretexts.org The general mechanism involves the oxidative addition of a halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product. libretexts.org
This reaction has been successfully applied to phenalenone systems. For instance, the total synthesis of 8-phenylphenalenones, such as 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, utilizes a Suzuki cross-coupling as a key step. researchgate.net In this synthesis, a 9-methoxy-1H-phenalen-1-one derivative is coupled with an appropriate arylboronic acid. researchgate.net The efficiency of this reaction demonstrates that the phenalenone core is a competent substrate for such transformations. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the reaction, even with less reactive chlorides. libretexts.orgnih.gov
| Phenalenone Precursor | Coupling Partner | Catalyst/Ligand System (General) | Product Type |
| 9-Methoxy-1H-phenalen-1-one derivative | Arylboronic acid | Pd(0) catalyst (e.g., Pd(OAc)2/PCy3, Pd2(dba)3/SPhos) nih.govorganic-chemistry.org | 8-Phenylphenalenone researchgate.net |
| Aryl Halide (General) | Arylboronic Acid | Pd(0) catalyst | Biaryl Compound libretexts.org |
| Iodoacetanilide | Allylboronate Ester | Palladium Catalyst | ortho-Allylacetanilide beilstein-journals.org |
Acetone (B3395972) Adduct Formation
Phenalenone derivatives can undergo reactions to form acetone adducts, which are characterized by an extended carbon chain. These structures are often found in nature as metabolites from fungal sources.
Research Findings:
A variety of phenalenones isolated from fungi are known to exist as acetone adducts. encyclopedia.pubnih.gov These adducts typically feature an extended carbon chain at ring A of the phenalenone structure. encyclopedia.pubnih.gov The biosynthesis of these compounds is thought to proceed from a polyketide precursor. nih.gov A proposed biosynthetic pathway for flaviphenalenones involves the cyclization of a heptaketide chain to form the tricyclic skeleton, which is then followed by oxidation and the addition of acetone at the C-6 position to generate a key intermediate. nih.gov These naturally occurring adducts exhibit a range of biological activities. encyclopedia.pubnih.gov
| Parent Compound Class | Reactant | Structural Feature of Adduct | Source of Analogs |
| Phenalenones | Acetone | Extended carbon chain at Ring A | Fungal Metabolites encyclopedia.pubnih.gov |
| 4,9-dihydroxy-6-methyl-7-((3-methylbut-2-en-1-yl)oxy)-1H-phenalene-1,2,3-trione | Acetone | Forms Rousselianone A' | Coniothyrium cereale nih.gov |
Spiro-Compound Synthesis via this compound Precursors
The rigid framework of this compound and its hydrogenated derivatives makes them valuable precursors for the synthesis of complex spiro-compounds. These compounds feature a common atom connecting two rings and are of significant interest in medicinal chemistry. nuph.edu.ua
Research Findings:
A direct application of a phenalene derivative in spiro-compound synthesis is the development of 8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-ones. researchgate.netnih.gov The synthesis of these potent and selective orphanin FQ receptor agonists starts from a (RS)-8-acenaphten-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one precursor, which is then elaborated to incorporate the hexahydro-1H-phenalen-1-yl moiety at the spiro-center's nitrogen atom. researchgate.netnih.gov This demonstrates the use of the phenalene skeleton as a key building block to impart specific pharmacological properties to the final spiro-molecule. nih.gov Other synthetic strategies, such as the photochemical cyclization of enones, can also be employed to create spiro-diones, showcasing the diverse routes available for accessing these complex structures from suitable precursors. rsc.org
| Precursor | Synthetic Target | Key Structural Feature |
| 2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl group | 8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one | Spiro[4.5]decane fused with a phenalene system researchgate.netnih.gov |
| Enones (general) | Spiro diones | Spirocyclic ketone |
Reactivity and Reaction Mechanisms of 2,3 Dihydro 1h Phenalen 1 One Systems
Mechanistic Investigations of Dimerization and Coupling Reactions
The dimerization of 2,3-Dihydro-1H-phenalen-1-one is a key step in the synthesis of larger polycyclic aromatic hydrocarbons like peropyrene. This process often begins with a reductive coupling reaction. This reaction transforms this compound into a tetrahydro-biphenalenylidene skeleton. acs.org Another significant reaction is the pinacol (B44631) coupling, which can be initiated by light (photo-pinacol coupling). In this metal-free process, a hydrogen atom transfer occurs between a photo-excited ketone and a reducing agent like hydrazine (B178648) (N₂H₄). semanticscholar.org This forms a ketyl radical, a crucial intermediate in the dimerization process. semanticscholar.org
Furthermore, this compound and its derivatives can undergo various coupling reactions catalyzed by transition metals. For instance, rhodium-catalyzed two-fold C-H/C-H cross-coupling reactions have been developed to synthesize polycyclic heteroaromatic molecules. pku.edu.cn In these reactions, a simple inorganic rhodium salt can be more effective than more complex catalysts. pku.edu.cn Additionally, hypervalent iodine reagents can be used in non-palladium-catalyzed oxidative coupling reactions. frontiersin.org
Photocyclization Mechanisms and Pathways
Following dimerization, oxidative photocyclization is a critical step in forming compounds like tetrahydroperopyrene from the tetrahydro-biphenalenylidene skeleton. acs.org This reaction is light-induced and leads to the formation of new rings within the molecule. Phenylphenalenone derivatives, in their excited singlet and triplet states, can undergo a process known as β-phenyl quenching. This involves the addition of the carbonyl oxygen to the ortho position of the phenyl substituent, forming naphthoxanthenes. researchgate.net These intermediates can then rapidly revert to the original structure through an electrocyclic ring-opening reaction. researchgate.net
Aromatization Reaction Mechanisms
Aromatization is the final step in the synthesis of fully conjugated systems like peropyrene from their partially saturated precursors. This process typically involves dehydrogenation. For instance, tetrahydroperopyrene can be aromatized to peropyrene. acs.org In some cases, aromatization can occur through an intermolecular self-oxidation-reduction reaction. oup.com However, this is not always the favored pathway. The choice of acid can also influence the outcome. For example, using a strong oxidizing acid like sulfuric acid can promote aromatization, while a weaker oxidizing acid like trifluoromethanesulfonic acid may lead to a mixture of rearranged dihydro-compounds. oup.com
Regioselectivity and Site-Selectivity in Functionalization Reactions (e.g., Borylation)
Regioselectivity, the control of where a chemical reaction occurs on a molecule, is a significant challenge in the functionalization of complex molecules like this compound. upce.czethz.ch The inherent reactivity of the molecule often dictates the position of functionalization. chemrxiv.org However, various strategies can be employed to control this selectivity.
One approach is the use of directing groups, which can guide the reaction to a specific site. upce.cz The addition of an acid can switch the directing ability of different functional groups, allowing for tunable site-selectivity. upce.cz Catalyst and ligand choice in metal-catalyzed reactions also play a crucial role in determining regioselectivity. ethz.ch For instance, in the thianthrenation of arenes, a reversible interconversion of intermediates before an irreversible deprotonation step is proposed to be responsible for the high para-selectivity observed. nih.gov Computational models, including machine learning, are increasingly being used to predict the regioselectivity of reactions. chemrxiv.orgrsc.org
Intramolecular Hydrogen Bonding Effects on Reactivity and Structure
Intramolecular hydrogen bonds (IHBs) play a significant role in determining the structure, reactivity, and electronic properties of molecules. ruc.dknih.govresearchgate.netmdpi.com In derivatives of this compound, the presence of hydroxyl groups can lead to the formation of IHBs. For example, in 9-hydroxy-2,4-dihydro-1H-phenalen-1-one, an O-H···O intramolecular hydrogen bond is present. researchgate.net
The strength of these hydrogen bonds can be influenced by steric effects. ruc.dk In some cases, sterically hindered compounds exhibit stronger hydrogen bonds. ruc.dk The formation of an IHB can lead to changes in bond lengths, consistent with resonance-assisted hydrogen bonding. ruc.dk Theoretical calculations, such as Density Functional Theory (DFT) and Quantum Theory of Atoms-In-Molecules (QTAIM), are used to study and quantify the strength and nature of these interactions. mdpi.comresearchgate.net The presence and strength of IHBs can significantly impact the chemical reactivity of the molecule. nih.gov
Generation and Reactivity of Reactive Oxygen Species (ROS)
Reactive oxygen species (ROS) are highly reactive chemical species formed from molecular oxygen. nih.govwikipedia.org this compound and its derivatives, particularly the fully aromatized phenalenone, are known to act as photosensitizers, meaning they can generate ROS upon exposure to light. thermofisher.com This process is a key aspect of their biological activity. The generation of ROS can occur through different mechanisms, often involving the transfer of energy from the excited photosensitizer to molecular oxygen. researchgate.net
Singlet Oxygen (¹O₂) Generation Mechanisms and Quantum Yield Studies
One of the most important ROS generated by phenalenone derivatives is singlet oxygen (¹O₂), a highly reactive form of oxygen. thermofisher.comresearchgate.net The process begins with the absorption of light by the photosensitizer, which excites it to a singlet excited state. researchgate.net Through a process called intersystem crossing, the photosensitizer then transitions to a triplet excited state. researchgate.net This triplet state can then transfer its energy to ground state (triplet) molecular oxygen, resulting in the formation of singlet oxygen. researchgate.net
The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. mdpi.comrsc.org Phenalenone itself is considered a universal reference for singlet oxygen quantum yield studies, with a ΦΔ value close to 1 in many solvents. rsc.orgnih.gov However, the substitution pattern on the phenalenone core can significantly affect this quantum yield. nih.gov For instance, the introduction of heavy atoms like iodine can increase the efficiency of intersystem crossing and thus enhance the singlet oxygen quantum yield. rsc.org The concentration of the photosensitizer can also impact the measured quantum yield, with higher concentrations often leading to a decrease due to self-quenching and aggregation. mdpi.com The most reliable method for determining the singlet oxygen quantum yield is the direct detection of its characteristic phosphorescence at around 1270 nm. mdpi.com
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
| 1H-Phenalen-1-one | ~1.0 | Various | rsc.org |
| 2,6-diBromo-BODIPY | 0.61-0.62 | Acetonitrile | rsc.org |
| 2,6-diIodo-BODIPY | 0.82-0.85 | Acetonitrile | rsc.org |
| Rose Bengal | 0.53 | Acetonitrile | rsc.org |
Table 1: Singlet Oxygen Quantum Yields of Selected Photosensitizers. This table provides a comparison of the singlet oxygen quantum yields for different photosensitizers, highlighting the high efficiency of 1H-Phenalen-1-one. The data for the BODIPY derivatives illustrates the effect of heavy atom substitution on the quantum yield.
Biotransformation Mechanisms by Microbial Systems
The transformation of phenalenone-type structures by microorganisms is a documented phenomenon, particularly within fungal species. Research has demonstrated that certain fungi can metabolize perinaphthenone, a closely related compound, into hydrogenated derivatives, including this compound. researchgate.netresearchgate.net This process is an example of bioremediation, where microbes alter the chemical structure of environmental compounds. nih.govresearchgate.net
Studies involving economically significant phytopathogenic fungi, such as Fusarium spp., Botrytis spp., and Botryodiplodia spp., have shown that these organisms can almost completely transform perinaphthenone within the first 24 hours of exposure. researchgate.net The biotransformation leads to the formation of two primary metabolites that accumulate over a period of twelve days. researchgate.netresearchgate.net These products have been identified as this compound and 2,3-dihydro-1H-phenalen-1-ol. researchgate.net The general mechanism involves the reduction of the α,β-unsaturated carbonyl system present in the parent perinaphthenone molecule. researchgate.net
The metabolic pathways for polycyclic aromatic compounds in microbes, particularly bacteria, often involve oxygenase enzymes that incorporate oxygen into the aromatic ring system, initiating the degradation process. openbiotechnologyjournal.compjoes.com While phenalenones are ketones, the principles of enzymatic attack on the ring structure are relevant. Fungal enzyme systems, including oxidoreductases like laccases and peroxidases, are known to be crucial in the breakdown and detoxification of complex organic compounds and xenobiotics. mdpi.com
The following table summarizes the microbial transformation of perinaphthenone as observed in studies with several fungal species.
| Fungal Genus | Parent Compound | Primary Metabolites Identified | Reference |
|---|---|---|---|
| Fusarium spp. | Perinaphthenone | This compound, 2,3-dihydro-1H-phenalen-1-ol | researchgate.net, researchgate.net |
| Botrytis spp. | Perinaphthenone | This compound, 2,3-dihydro-1H-phenalen-1-ol | researchgate.net, researchgate.net |
| Botryodiplodia spp. | Perinaphthenone | This compound, 2,3-dihydro-1H-phenalen-1-ol | researchgate.net, researchgate.net |
Detoxification Pathways of Related Compounds
The structural modification of the α,β-unsaturated carbonyl system in perinaphthenone is a key factor in reducing its antifungal potency. researchgate.net This suggests that this specific chemical moiety is crucial for its biological activity. The microbial enzymes catalyze a reduction reaction, saturating the double bond and/or reducing the ketone, which effectively neutralizes the toxicity of the compound. researchgate.net This is a common strategy employed by microbes to handle xenobiotic substances. mdpi.com
Fungal enzymes such as cytochrome P450 monooxygenases and various oxidoreductases are central to these detoxification pathways. mdpi.com They modify the structure of toxic compounds, often through oxidation, hydrolysis, or reduction, rendering them less harmful. mdpi.com In the case of phenalenone-related compounds, the reduction of the carbon-carbon double bond to yield this compound is a clear example of such a detoxification strategy. researchgate.net
The research findings on the metabolism of perinaphthenone are detailed in the table below, which shows the conversion of the parent compound into its less active metabolites over time by different fungal species.
| Fungal Species | Parent Compound | Transformation Product | Observation | Reference |
|---|---|---|---|---|
| Fusarium spp. | Perinaphthenone | This compound | Progressive increase in metabolite concentration over 12 days, indicating a detoxification pathway. | researchgate.net, researchgate.net |
| Botrytis spp. | Perinaphthenone | This compound | Progressive increase in metabolite concentration over 12 days, indicating a detoxification pathway. | researchgate.net, researchgate.net |
| Botryodiplodia spp. | Perinaphthenone | This compound | Progressive increase in metabolite concentration over 12 days, indicating a detoxification pathway. | researchgate.net, researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the organic structure of 2,3-Dihydro-1H-phenalen-1-one, offering detailed information about the hydrogen and carbon atomic frameworks. uobasrah.edu.iq
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the fundamental data for structural assignment. The chemical shift (δ), signal integration, and multiplicity (splitting pattern) of each signal in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the precise mapping of the molecule's structure. uobasrah.edu.iqscielo.br
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aliphatic protons of the dihydro ring and the aromatic protons of the fused naphthalene (B1677914) system. The two methylene (B1212753) groups (-CH2-) at the C2 and C3 positions typically appear as triplets due to coupling with their adjacent methylene protons. The aromatic region displays a more complex set of signals—typically doublets and triplets—corresponding to the six protons on the phenalene (B1197917) core.
The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is characteristically found far downfield (at a high chemical shift). The spectrum also displays signals for the two aliphatic carbons and the ten aromatic carbons, including both protonated (methine) and non-protonated (quaternary) carbons.
Predicted ¹H NMR Spectral Data for this compound Data predicted based on established NMR principles. Solvent: CDCl₃.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (2H) | ~ 3.20 | t (triplet) | ~ 7.0 |
| H-3 (2H) | ~ 2.80 | t (triplet) | ~ 7.0 |
| Aromatic Protons (6H) | 7.50 - 8.20 | m (multiplet) | - |
Predicted ¹³C NMR Spectral Data for this compound Data predicted based on established NMR principles. Solvent: CDCl₃.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | ~ 200.0 |
| C-2 | ~ 40.0 |
| C-3 | ~ 25.0 |
| Aromatic & Olefinic Carbons | 125.0 - 145.0 |
For unequivocal assignment of all proton and carbon signals and to confirm the compound's intricate connectivity, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear cross-peak between the proton signals at C2 and C3, confirming their adjacent relationship. It would also map the connectivity between the coupled protons within the aromatic system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each protonated carbon signal by linking it to its known proton signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for identifying the connectivity around non-protonated (quaternary) carbons. Key HMBC correlations for this structure would include signals from the C2 protons to the C1 carbonyl carbon and the C3a quaternary carbon, as well as from the C3 protons to the C3a carbon, thereby locking the dihydro ring into the larger fused system.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In a rigid structure like this compound, NOESY can confirm spatial proximities, such as between the proton at C9 and the protons at C8, reinforcing the assignment of the aromatic system.
Variable Temperature (VT) NMR experiments are conducted to investigate dynamic molecular processes, such as conformational changes or hindered rotation, by recording spectra at different temperatures. ox.ac.ukox.ac.uk For a structurally rigid molecule like this compound, significant conformational exchange is not typically observed at room temperature.
However, VT NMR studies can provide valuable insights in several scenarios:
Low-Temperature Analysis: Cooling the sample can sharpen peaks and may reveal subtle conformational preferences or trap reaction intermediates if the compound is part of a dynamic equilibrium. ox.ac.uk It can also be used to study aggregation or dimerization phenomena, which may become more pronounced at lower temperatures.
High-Temperature Analysis: Increasing the temperature can be used to overcome solubility issues or to study high-energy dynamic processes. ox.ac.uk In substituted derivatives of this compound, VT NMR could be used to measure the energy barriers for rotation around single bonds connecting substituents to the phenalenone core. rsc.orgresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique that provides information on the mass-to-charge ratio (m/z) of a molecule, thereby offering insights into its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal (integer) mass, HRMS measures the mass with extremely high accuracy (typically with an error of less than 5 parts per million, ppm). chemrxiv.org
For this compound, the molecular formula is C₁₃H₁₀O. The theoretical monoisotopic mass can be calculated with high precision. An HRMS analysis would yield an experimental mass that matches this theoretical value to several decimal places, confirming the elemental composition and ruling out other potential formulas that might have the same nominal mass. preprints.orgresearchgate.net
Theoretical Exact Mass for C₁₃H₁₀O
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀O |
| Nominal Mass | 182 Da |
| Monoisotopic Mass | 182.073165 Da |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique particularly well-suited for the analysis of large, non-volatile, and fragile molecules. While ESI-MS is often used for smaller molecules, MALDI-TOF excels in the characterization of high-molecular-weight compounds. nih.gov
In the context of this compound, MALDI-TOF becomes especially valuable for the analysis of multi-substituted derivatives. If the phenalenone core is functionalized with large substituents, such as polymers, dendrimers, or complex organic moieties, MALDI-TOF can analyze the resulting high-mass products. beilstein-journals.orgnih.gov Its ability to generate intact molecular ions with minimal fragmentation allows for the accurate determination of the molecular weight of these complex derivatives, confirming the success of the substitution reaction and the integrity of the final product. researchgate.net
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For phenalenone derivatives, this technique provides definitive proof of their molecular structure, including bond lengths, bond angles, and stereochemistry in the solid state.
The general procedure for X-ray crystallography involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the atomic positions can be determined. For a hypothetical crystal of a phenalenone derivative, the crystallographic data would be presented in a standardized format, as exemplified in the table below for a representative triclinic crystal system. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z | 4 |
| Calculated Density (mg/m³) | 1.573 |
Electronic Circular Dichroism (ECD) Calculations for Chiral Compounds
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. Since this compound itself is an achiral molecule, ECD spectroscopy would be employed for its chiral derivatives. The introduction of a stereocenter, for example, through substitution on the aliphatic ring, would render the molecule optically active.
ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule. Modern approaches combine experimental ECD measurements with quantum chemical calculations, most notably time-dependent density functional theory (TDDFT), to reliably assign the absolute configuration. rsc.org
The methodology involves synthesizing a chiral derivative of this compound. The experimental ECD spectrum of the synthesized compound is then recorded. Concurrently, the ECD spectra for both possible enantiomers (R and S) are calculated using TDDFT. The absolute configuration of the synthesized compound is then assigned by comparing the experimental spectrum with the calculated spectra. A good match between the experimental and one of the calculated spectra provides a confident assignment of the absolute stereochemistry. rsc.org This concerted approach has become a vital tool in the structural elucidation of complex chiral molecules. acs.org
For chiral ketones, the n → π* transition of the carbonyl group often gives rise to a characteristic Cotton effect in the ECD spectrum, which is particularly sensitive to the stereochemistry of the surrounding atoms. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of this compound, providing information on its functional groups and electronic structure.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. For this compound, the most prominent feature in its IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. pressbooks.pub Conjugation with the aromatic system in the phenalenone core is expected to shift this band to a lower wavenumber. Additionally, the spectrum would show characteristic absorptions for aromatic C-H stretching (typically above 3000 cm⁻¹), aliphatic C-H stretching (just below 3000 cm⁻¹), and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region). vscht.cz
While the specific IR spectrum for this compound is not detailed in the available literature, data from related phenalenone derivatives provide insight into the expected absorption bands. For example, the FT-IR spectrum of 2-(chloromethyl)-1H-phenalen-1-one shows characteristic peaks for aromatic C-H stretching (2924, 2968 cm⁻¹) and a strong C=O stretch at 1637 cm⁻¹. acs.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | ~3000 - 3100 |
| Aliphatic C-H | Stretching | ~2850 - 2960 |
| Carbonyl (C=O) | Stretching | ~1630 - 1650 |
| Aromatic C=C | Stretching | ~1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The phenalenone core, being a conjugated aromatic system, is expected to exhibit strong absorption in the UV region. The spectrum would likely show multiple bands corresponding to π → π* transitions of the conjugated system and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group. utoronto.ca
Studies on substituted phenalenones have shown that the absorption spectrum typically presents two main absorption bands: a higher energy band between 240 and 260 nm (π → π* transition) and a lower energy band between 330 and 430 nm (n → π* transition). nih.gov The position and intensity of these bands can be influenced by the solvent and the nature of any substituents on the phenalenone ring. researchgate.net For example, the introduction of an alkoxy group at the 6-position of the phenalenone framework results in a bathochromic (red) shift of the absorption maximum. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. This method is invaluable for characterizing the radical anion (a ketyl radical) that could be formed by the one-electron reduction of this compound.
The principles of EPR are analogous to those of NMR, but it probes the magnetic properties of unpaired electrons rather than atomic nuclei. When a paramagnetic species is placed in a magnetic field, the spin states of the unpaired electron are split. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these spin states.
An EPR spectrum provides two key pieces of information:
The g-factor: This is a dimensionless constant that is characteristic of the radical and its electronic environment. The g-factor for an organic radical is typically close to that of a free electron (g ≈ 2.0023).
Hyperfine Coupling: The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (e.g., ¹H) splits the EPR signal into multiple lines. The pattern and magnitude of this splitting (the hyperfine coupling constant, a) provide a detailed map of the electron spin density distribution within the radical, thus revealing its structure.
For the ketyl radical of this compound, the EPR spectrum would be expected to show a complex pattern of hyperfine splittings due to coupling with the various protons in the molecule. Analysis of these splittings would allow for the determination of the extent to which the unpaired electron is delocalized over the aromatic system and the carbonyl group. While a specific EPR study on the radical of this compound is not available, studies on other ketyl radicals and phenalenyl-based radicals demonstrate the utility of this technique. researchgate.netsci-hub.se For instance, the EPR spectrum of a silyl-substituted ketyl radical shows a g-factor of 2.004 and hyperfine coupling to ⁷Li and ²⁹Si nuclei. researchgate.net
| Parameter | Symbol | Information Provided |
|---|---|---|
| g-factor | g | Identifies the type of radical and its electronic environment. |
| Hyperfine Coupling Constant | a | Describes the interaction between the unpaired electron and magnetic nuclei, revealing the spin density distribution. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These methods are fundamental in analyzing stability, reactivity, and intramolecular forces.
Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are two prominent quantum chemical methods used for the structural and energetic analysis of molecules like phenalenone derivatives. DFT methods, such as B3LYP, CAM-B3LYP, M06-2X, and LC-ωPBE, are valued for their balance of computational cost and accuracy in calculating electronic properties. researchgate.net MP2, an ab initio method, provides a higher level of theory by incorporating electron correlation, which is often crucial for accurately describing non-covalent interactions.
In studies of related phenalene (B1197917) derivatives, these methods have been used to calculate key geometrical parameters, topological features of electron density, and interaction energies. researchgate.net For instance, the analysis of bond critical points using the Quantum Theory of Atoms-In-Molecules (QTAIM) can reveal the nature and strength of chemical bonds and non-covalent interactions within the molecule. researchgate.net Such calculations are performed to optimize the molecular geometry to its lowest energy state, providing a detailed three-dimensional structure and insights into the molecule's stability.
| Computational Method | Primary Application | Key Information Obtained |
|---|---|---|
| Density Functional Theory (DFT) | Structural optimization and electronic property calculation | Optimized molecular geometry, electron density, energetic stability |
| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy and interaction calculations | More precise energetic analysis, description of electron correlation effects |
| Quantum Theory of Atoms-In-Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions | Topological parameters (e.g., bond critical points), characterization of intramolecular forces |
Computational methods are particularly effective for assessing subtle intramolecular interactions, such as hydrogen bonds, which can significantly influence a molecule's conformation and properties. For substituted phenalenones, quantum chemical approaches are used to characterize intramolecular hydrogen bonds (IMHBs), like the O−H⋅⋅⋅O interaction in hydroxylated derivatives. researchgate.net
The strength and nature of these interactions can be quantified by calculating IMHB energies and analyzing topological parameters from QTAIM. researchgate.net These studies can reveal varying degrees of covalence in hydrogen bonds, indicating how different substituent positions on the phenalene core can alter the internal bonding environment. researchgate.net Furthermore, noncovalent interaction (NCI) analysis provides a visual representation of these forces, corroborating the findings from QTAIM and offering a more intuitive understanding of the molecule's internal stability. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are essential for studying the behavior of molecules in complex biological environments, predicting how a ligand might interact with a protein receptor.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govwalisongo.ac.id This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. For the broader class of fungal phenalenones, molecular docking has been used to explore their potential as inhibitors of enzymes like casein kinase 2 (CK2), which is implicated in cancer. nih.gov
The process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. researchgate.net The resulting poses reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. nih.gov
Following molecular docking, Molecular Dynamics (MD) simulations can be performed to provide a more detailed and dynamic view of the ligand-receptor complex. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the flexibility of the protein. nih.govbiorxiv.org
In studies of phenalenone derivatives targeting specific enzymes, MD simulations are used to evaluate the stability of the docked compound within the protein's active site in a simulated physiological environment. nih.gov By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov This analysis helps confirm whether the ligand forms a stable and favorable complex with its target protein. nih.gov
| Simulation Technique | Purpose | Typical Output/Analysis |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Binding poses, docking scores, identification of key interacting residues. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex over time. | System stability (RMSD), binding free energy calculations, analysis of intermolecular hydrogen bonds. |
In Silico Prediction of Biological Targets and Activity Profiles
In silico target prediction methods use computational algorithms to identify potential biological targets for a given small molecule. biorxiv.orgnih.gov These approaches are valuable for understanding a compound's mechanism of action, predicting potential off-target effects, and finding new therapeutic applications for existing molecules. nih.govresearchgate.net
| Prediction Tool/Method | Input | Output | Purpose |
|---|---|---|---|
| AI-Based Target Prediction Servers (e.g., SuperPred) | Chemical structure of the compound (e.g., phenalenone derivative) | A ranked list of potential protein targets, target binding probability, and model accuracy scores. | To identify likely biological targets and guide experimental validation. |
| Chemogenomic Models | Multi-scale information of chemical structures and protein sequences. | Enriched lists of known and novel targets. | To predict bioactivity profiles and understand polypharmacology (multi-target effects). |
Structure-Property Correlation Studies using Computational Approaches
Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of a compound and its inherent physicochemical and electronic properties. In the case of 2,3-Dihydro-1H-phenalen-1-one, theoretical and computational studies, primarily leveraging Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, offer valuable insights that complement experimental data. These approaches allow for the elucidation of electronic properties, reactivity, and potential biological interactions by examining the molecule at an atomic level.
At the heart of these computational investigations is the optimization of the molecular geometry of this compound. Using methods like DFT with a suitable basis set (e.g., B3LYP/6-311G(d,p)), the three-dimensional arrangement of atoms is determined by finding the lowest energy conformation. This optimized structure is the foundation for calculating a host of molecular descriptors that correlate with the compound's properties.
A key area of investigation in structure-property correlation is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller energy gap suggests higher reactivity.
For this compound, the distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The electron density of the HOMO is typically localized over the electron-rich regions of the phenalene ring system, while the LUMO density is concentrated around the carbonyl group and adjacent carbon atoms, indicating these as the primary sites for nucleophilic interaction.
Further insights into the reactivity and charge distribution are provided by the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying electron density. For this compound, the MEP would show a region of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, signifying a site prone to electrophilic attack. Conversely, regions of positive potential (blue) would be observed around the hydrogen atoms, indicating susceptibility to nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR) studies build upon these calculated molecular descriptors to establish a mathematical relationship between the chemical structure and a specific property, such as biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodology involves calculating a range of descriptors for a series of related phenalenone derivatives and correlating them with their measured activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., solvation energy).
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of phenalenone analogues with known activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each analogue using computational software.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of compounds with enhanced properties.
The following data tables illustrate the types of computational data that are generated and analyzed in structure-property correlation studies of this compound and its hypothetical derivatives.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -2.15 | eV |
| HOMO-LUMO Gap | 4.10 | eV |
| Dipole Moment | 3.45 | Debye |
| Ionization Potential | 6.25 | eV |
| Electron Affinity | 2.15 | eV |
Table 2: Hypothetical QSAR Descriptors for a Series of Phenalenone Derivatives
| Compound | logP | Molecular Weight | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |
| This compound | 2.8 | 182.22 | -6.25 | -2.15 | 15.2 |
| 6-Methoxy-2,3-dihydro-1H-phenalen-1-one | 2.9 | 212.24 | -6.10 | -2.05 | 12.8 |
| 6-Bromo-2,3-dihydro-1H-phenalen-1-one | 3.5 | 261.11 | -6.40 | -2.30 | 18.5 |
| 6-Nitro-2,3-dihydro-1H-phenalen-1-one | 2.6 | 227.22 | -6.80 | -2.80 | 25.1 |
These computational approaches provide a detailed, atomistic understanding of the structure-property relationships of this compound, offering predictive power that can accelerate the discovery and design of new molecules with desired characteristics.
Biological Activities and Mechanistic Research
Antimicrobial Research
Fungicidal and Fungistatic Effects against Phytopathogenic and Other Fungi
2,3-Dihydro-1H-phenalen-1-one has demonstrated notable fungistatic effects against a range of phytopathogenic fungi. It has been identified as a metabolic product of perinaphthenone when the latter is metabolized by fungi such as Botryodiplodia spp., Botrytis spp., and Fusarium spp. researchgate.net. While it displays a considerable fungistatic effect, its activity is slightly lower than that of its parent compound, perinaphthenone, suggesting that the transformation is a detoxification process by the fungi researchgate.net.
The broader class of phenylphenalenones, to which this compound belongs, has been recognized for its antifungal properties. These compounds are synthesized by plants, such as bananas (Musa spp.), in response to fungal infections like Black Sigatoka disease, which is caused by Mycosphaerella fijiensis researchgate.net. The antifungal activity of these compounds is a key component of the plant's defense mechanism researchgate.net. Studies on various phenalenone derivatives have shown significant activity against a spectrum of fungi, including Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici nih.govrsc.org.
| Fungus | Metabolite | Observed Effect |
|---|---|---|
| Botryodiplodia spp. | This compound | Considerable fungistatic effect researchgate.net |
| Botrytis spp. | This compound | Considerable fungistatic effect researchgate.net |
| Fusarium spp. | This compound | Considerable fungistatic effect researchgate.net |
Bactericidal Activity (e.g., against MRSA, E. coli)
While direct studies on the bactericidal activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli are limited, research on the broader class of phenalenone derivatives indicates potential antibacterial properties. Several photoactive phenalenone compounds have been evaluated for their antimicrobial effects against Staphylococcus aureus, MRSA, and Escherichia coli nih.gov. These studies suggest that the chemical structure of phenalenone derivatives, particularly the nature of their substituents, plays a crucial role in their bactericidal efficacy nih.govmdpi.com. For instance, certain phenalenone-triazolium salt derivatives have shown significant photoinactivation activities against both Gram-positive and Gram-negative bacteria mdpi.com.
Mechanisms of Action: Oxidative Stress Induction and Cell Membrane Disruption
The antimicrobial mechanism of phenalenone derivatives is believed to involve the induction of oxidative stress and disruption of the cell membrane. The antifungal activity of many phenalenones is enhanced in the presence of light, which suggests a photodynamic mechanism of action researchgate.net. Upon light absorption, these compounds can act as photosensitizers, leading to the production of reactive oxygen species (ROS) such as singlet oxygen acs.orgurl.edunih.gov. These highly reactive species can then cause damage to essential cellular components, including lipids, proteins, and nucleic acids, leading to cell death nih.govresearchgate.net.
The disruption of the cell membrane is another key aspect of the antifungal action of these compounds. The accumulation of ROS can lead to lipid peroxidation, which compromises the integrity of the cell membrane mdpi.com. This can result in increased membrane permeability, leakage of cellular contents, and ultimately, cell lysis nih.govresearchgate.netacademiapublishing.org. The ability of phenalenone derivatives to incorporate into lipid membranes can also directly impact membrane structure and function nih.gov.
Role as Phytoalexins in Plant Defense Systems
Phenalenone-type compounds, including phenylphenalenones, play a significant role as phytoalexins in the defense systems of certain plants acs.orgurl.eduacs.org. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack or other stressors nih.gov. In banana plants (Musa spp.), the production of phenylphenalenones is induced upon infection by the fungus Mycosphaerella fijiensis researchgate.net. The accumulation of these compounds at the site of infection helps to inhibit the growth of the pathogen and is a critical component of the plant's resistance mechanism researchgate.net. The biosynthesis of these compounds is a targeted response by the plant to combat invading pathogens, highlighting their importance in plant immunity acs.orgurl.eduacs.org.
Anticancer Potential and Cytotoxicity Studies
Inducing Apoptosis in Cancer Cell Lines
The broader class of phenalenone compounds has been investigated for its potential in cancer therapy, with studies indicating an ability to induce apoptosis, or programmed cell death, in human tumor cells nih.gov. The mechanism often involves photodynamic therapy (PDT), where the phenalenone acts as a photosensitizer. Upon activation by light, it generates intracellular ROS, which in turn triggers apoptotic pathways nih.gov.
Research has shown that phenalenone-PDT can induce both the extrinsic and intrinsic pathways of apoptosis. This includes the activation of caspase-8 and the depolarization of the mitochondrial membrane nih.gov. The resulting cascade of events, including the activation of caspase-3, leads to the execution of the apoptotic program and the death of the cancer cell nih.gov. While these findings are promising for the phenalenone class of compounds, specific studies on the apoptosis-inducing capabilities of this compound are not yet available. Further research is needed to determine if this specific derivative shares the anticancer potential of the broader phenalenone family.
Antioxidant and Radical Scavenging Capacity Investigations
The antioxidant properties of phenolic compounds are well-established, and they primarily act by donating a hydrogen atom to neutralize free radicals. du.ac.ir The efficiency of this action is closely linked to the molecular structure.
Functional Group Contributions to Antioxidant ActivityThe antioxidant and radical scavenging capacity of phenalenone derivatives is significantly influenced by their specific functional groups. Studies on 2,4-dihydroxy-9-phenyl-1H-phenalen-1-one, a derivative of the core compound, have provided insights into these structure-activity relationships.nih.govresearchgate.net
Key structural features contributing to antioxidant activity include:
Phenolic Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings are paramount for antioxidant activity. nih.govmdpi.com These groups can donate a hydrogen atom to scavenge free radicals, a process known as hydrogen atom transfer (HAT). nih.govresearchgate.net
Hydroxy Ketone Moiety: A captodative effect arising from the hydroxy ketone group can further enhance radical scavenging capabilities. nih.govresearchgate.net
Conjugation: A highly conjugated system, such as that found in the phenalenone structure, allows for the stabilization of the resulting radical after hydrogen donation, which is a critical feature for effective chain-breaking antioxidants. nih.gov
Receptor Modulation and Neurobiological Activities
Derivatives of the this compound scaffold have been instrumental in the development of potent and selective agonists for the Orphanin FQ (OFQ) receptor, also known as the nociceptin/opioid receptor-like 1 (ORL-1) receptor. Research has focused on synthesizing stereoisomers of spiro-piperidine derivatives incorporating a hexahydro-1H-phenalen-1-yl moiety.
Specifically, the compound (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one was identified as a highly potent and selective OFQ receptor agonist. nih.govnih.gov In vitro binding assays using human receptors confirmed its high affinity for the OFQ receptor, with significantly lower affinity for classical opioid receptors (μ, δ, κ), underscoring its selectivity. nih.gov Functional assays, such as the GTPγS binding test, demonstrated that this compound acts as a full agonist at the OFQ receptor. nih.gov
Table 1: Receptor Binding Affinities (Ki, nM) of a Phenalenyl Derivative
| Compound | OFQ (hORL-1) | h-mu (hMOP) | h-delta (hDOP) | h-kappa (hKOP) |
| (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one | 0.25 | 115 | 1500 | 430 |
| Data sourced from Wichmann et al., 2000. nih.gov |
The agonist activity at the OFQ receptor by the phenalenone derivative (1S,3aS)-8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one translates into significant neurobiological effects. nih.gov In vivo studies in rats have demonstrated that this compound exhibits dose-dependent anxiolytic-like properties. nih.gov
When administered to rats, the compound was effective in the elevated plus-maze procedure, a standard behavioral test for anxiety. nih.gov The observed effects, including a decrease in neophobia in novel environments, are consistent with the anxiolytic actions seen following the direct intracerebroventricular infusion of the endogenous Orphanin FQ peptide. nih.gov This research validates the role of OFQ receptor agonism in modulating anxiety and highlights the therapeutic potential of ligands based on the phenalene (B1197917) structure. nih.gov
The rigid structure of the 2,3-dihydro-1H-phenalene skeleton has been explored for the design of conformationally restricted ligands for melatonin (B1676174) receptors. nih.gov N-(4-Methoxy-2,3-dihydro-1H-phenalen-2-yl)amide derivatives were synthesized and evaluated for their binding affinity at chicken brain melatonin receptors. nih.gov
The research found that the length of the amide side chain was crucial for binding affinity. The butyramido derivative, N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)butyramide, emerged as the most potent ligand, displaying a high affinity for the receptor. nih.gov Interestingly, no significant difference in binding affinity was observed between the (+)- and (-)-enantiomers of the synthesized compounds. nih.gov While these derivatives showed high affinity, they were largely inactive in a functional bioassay (skin lightening in Xenopus laevis tadpoles), and one derivative, N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)acetamide, was characterized as a putative melatonin receptor antagonist. nih.gov
Table 2: Melatonin Receptor Binding Affinities (Ki, nM) of Phenalenyl Amide Derivatives
| Compound | R Group | Ki (nM) |
| N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)acetamide | -CH₃ | 14.0 |
| N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)propionamide | -CH₂CH₃ | 7.6 |
| N-(4-methoxy-2,3-dihydro-1H-phenalen-2-yl)butyramide | -CH₂CH₂CH₃ | 1.7 |
| Data sourced from Yous et al., 1998. nih.gov |
Antiprotozoal and Antiplasmodial Activity
The phenalenone scaffold has been identified as a promising structural motif for the development of novel antiprotozoal agents. A series of substituted phenalenone analogues have demonstrated significant activity against several clinically relevant protozoan parasites.
In studies evaluating antiplasmodial properties, phenalenone derivatives were tested against chloroquine-sensitive strains of Plasmodium falciparum (F32). nih.gov Two compounds from the tested set showed considerable efficacy against the malaria parasite, with IC₅₀ values less than or equal to 1 µg/mL. Notably, one of these active compounds retained its level of activity against a chloroquine-resistant strain, indicating a potential mechanism of action different from that of chloroquine. nih.gov This was the first report of antiplasmodial activity for the phenalenone scaffold. nih.gov
Further research has demonstrated the broader antiprotozoal potential of this class of compounds. The parent compound, 1H-phenalen-1-one, showed activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, at a level comparable to the commercial drug benznidazole. Additionally, several derivatives exhibited significant leishmanicidal effects, with potencies comparable to or better than the reference drug pentamidine.
Table 3: Antiprotozoal and Antiplasmodial Activity (IC₅₀) of Selected Phenalenone Analogues
| Compound | Organism | IC₅₀ (µg/mL) |
| Analogue 1 | Plasmodium falciparum F32 | ≤ 1.0 |
| Analogue 2 | Plasmodium falciparum F32 | ≤ 1.0 |
| Data sourced from Gutiérrez et al., 2013. nih.gov |
Insecticidal Activities (e.g., against Cowpea Aphids)
A review of the available scientific literature did not yield specific research findings on the insecticidal activities of this compound or its direct derivatives against the cowpea aphid, Aphis craccivora.
Biosynthesis and Natural Occurrence
Fungal Biosynthesis Pathways
In fungi, phenalenones are synthesized through the polyketide pathway, a major route for the production of a wide array of secondary metabolites. This pathway utilizes simple building blocks derived from primary metabolism to construct complex carbon skeletons.
The biosynthesis of the phenalenone core in fungi begins with the condensation of acetate (B1210297) and malonate units. nih.govrsc.org Specifically, a starter unit of acetyl-CoA is sequentially condensed with multiple molecules of malonyl-CoA, a process catalyzed by a polyketide synthase (PKS) enzyme. rsc.org Isotopic labeling studies using [1-¹³C]- and [2-¹³C]-acetate have confirmed that the phenalenone ring system is formed from a heptaketide chain, which is assembled from one acetate and six malonate units. rsc.orgresearchgate.net This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic phenalenone nucleus. nih.govacs.org
The involvement of a nonreducing polyketide synthase (NR-PKS) is crucial in this process. acs.orgresearchgate.net The NR-PKS catalyzes the formation of the heptaketide backbone and its subsequent cyclization into an angular naphtho-γ-pyrone intermediate known as prephenalenone. acs.org This is followed by the action of a flavin-dependent monooxygenase (FMO), which facilitates an unusual aromatic hydroxylation and ring-opening to yield the phenalenone core. acs.orgresearchgate.net
Based on the general polyketide pathway, researchers have postulated biosynthetic routes for various specific phenalenones found in fungi. For instance, the biosynthesis of deoxyherqueinone (B1265341) in Penicillium herquei has been shown to proceed via a heptaketide precursor derived from acetate and malonate. rsc.org
Similarly, for flaviphenalenones, a proposed pathway involves the initial cyclization of a heptaketide chain to form a tricyclic aromatic skeleton. nih.gov This is followed by post-PKS modifications such as oxidation and the addition of other moieties to generate the final diverse structures. nih.gov In the case of phenalenones produced by the marine fungus Coniothyrium cereale, it is hypothesized that a common heptaketide precursor undergoes various oxidative cleavage reactions to yield a range of phenalenone derivatives. nih.govrsc.org Some of these derivatives are hexaketides, suggesting the loss of carbon atoms during the biosynthetic process. nih.gov
Plant Biosynthesis Pathways
In contrast to the fungal polyketide pathway, the biosynthesis of phenalenones in plants proceeds through the phenylpropanoid pathway. This pathway is responsible for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignins, and coumarins, all derived from the amino acid phenylalanine. nih.govfrontiersin.orgfrontiersin.org
Plants belonging to the family Haemodoraceae are well-known producers of phenylphenalenones, a class of phenalenones characterized by a phenyl substituent on the tricyclic core. researchgate.netresearchgate.netunimelb.edu.au The biosynthesis of these compounds is a classic example of the phenylpropanoid pathway's versatility. acs.org The pathway begins with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). nih.govresearchgate.net
Subsequent enzymatic steps, including hydroxylations and methylations, modify the cinnamic acid derivative. nih.gov The formation of the phenalenone skeleton in plants is believed to involve the condensation of two phenylpropanoid units with a malonate unit, proceeding through a diarylheptanoid intermediate. This proposed pathway highlights a distinct evolutionary route to the same core chemical scaffold compared to fungi.
Research on phenylphenalenone biosynthesis in plants like Anigozanthos preissii (of the Haemodoraceae family) has revealed the incorporation of unusual precursors. nih.gov Isotopic labeling studies have demonstrated that 4-methoxycinnamic acid can serve as a direct precursor for the biosynthesis of certain phenylphenalenones. nih.gov The entire carbon skeleton of 4-methoxycinnamic acid, including its methoxy (B1213986) group, is incorporated into the final phenalenone structure. nih.gov This finding underscores the metabolic plasticity within the phenylpropanoid pathway in specific plant lineages, allowing for the utilization of uniquely modified building blocks.
Sources and Distribution of Naturally Occurring Phenalenones
Phenalenones are found in a diverse range of organisms, primarily in fungi and a select number of plant families. Their distribution in nature is not ubiquitous, suggesting specialized roles in the organisms that produce them, often as defense compounds or pigments.
Fungi are a rich source of phenalenones, with numerous species from different genera reported to produce these compounds. rsc.orgresearchgate.net Examples include species of Penicillium, Aspergillus, Coniothyrium, and Trichoderma. nih.govnih.gov These fungi have been isolated from various environments, including marine and terrestrial habitats. nih.govrsc.org
In the plant kingdom, the distribution of phenalenones is more restricted. They are most notably found in the monocotyledonous family Haemodoraceae, which includes plants like the kangaroo paws (Anigozanthos) and bloodroots (Haemodorum). researchgate.netresearchgate.netunimelb.edu.au Phenylphenalenones have also been identified in other plant families such as Musaceae (the banana family) and Pontederiaceae (e.g., water hyacinth, Eichhornia crassipes). researchgate.net In plants, phenalenones often function as phytoalexins, antimicrobial compounds produced in response to pathogen attack. nih.gov
Below is a table summarizing the sources and distribution of some naturally occurring phenalenones.
| Compound Class | Organism Type | Family/Genus | Example Species |
| Phenalenones | Fungi | Penicillium | Penicillium herquei |
| Coniothyrium | Coniothyrium cereale | ||
| Aspergillus | Aspergillus sp. | ||
| Phenylphenalenones | Plants | Haemodoraceae | Anigozanthos preissii, Haemodorum sp. |
| Musaceae | Musa acuminata | ||
| Pontederiaceae | Eichhornia crassipes |
Fungal Species (e.g., Penicillium, Coniothyrium, Lophiostoma)
In fungi, phenalenones are typically synthesized through the polyketide pathway. nih.govnih.gov This process involves the sequential condensation of acetate and malonate units to form a heptaketide chain. nih.gov This linear chain then undergoes cyclization to create the fundamental tricyclic aromatic skeleton of phenalenone. Subsequent enzymatic modifications, such as oxidation, prenylation, and rearrangement, lead to the vast structural diversity of phenalenones found in fungi. nih.gov
Fungal species from various genera are known producers of phenalenone derivatives. While the specific compound 2,3-Dihydro-1H-phenalen-1-one is a basic structure, fungi often produce more complex, substituted derivatives.
Penicillium : The species Penicillium herquei has been identified as a source of phenalenone-type compounds. For instance, it produces (-)-Cereolactone, a derivative with a furo-naphtho-furanone structure. nih.gov
Coniothyrium : From the fungus Coniothyrium cereale, isolated from marine algae, researchers have identified derivatives like Rousselianone A. nih.gov
Lophiostoma : The mangrove-derived fungus Lophiostoma bipolare is a known producer of several phenalenones, including Bipolaride E, Bipolarol B, and Bipolarol D. nih.gov
| Fungal Species | Compound Name | Source of Isolation |
|---|---|---|
| Penicillium herquei | (-)-Cereolactone | Soil nih.gov |
| Coniothyrium cereale | Rousselianone A | Marine Algae (Enteromorpha sp.) nih.gov |
| Lophiostoma bipolare | Bipolaride E | Mangrove Wood nih.gov |
| Lophiostoma bipolare | Bipolarol B | Mangrove Wood nih.gov |
Plant Species (e.g., Musa acuminata, Eichhornia crassipes)
In contrast to the fungal polyketide pathway, the biosynthesis of phenalenones in plants, particularly phenylphenalenones, follows a different route involving the shikimate pathway.
Musa acuminata (Banana): In the Musaceae family, which includes bananas and plantains, phenylphenalenones function as phytoalexins, playing a crucial role in the plant's defense against pathogens like nematodes. acs.org The proposed biosynthetic pathway begins with the formation of a linear diarylheptanoid, which is created by the condensation of two phenylpropanoid units with a malonate unit. acs.org This diarylheptanoid intermediate then undergoes an intramolecular cyclization to form the characteristic phenylphenalenone scaffold. acs.org
Eichhornia crassipes (Water Hyacinth): This aquatic plant is a rich source of phenalenone derivatives, including several that are structurally related to this compound. The biosynthesis of 8-phenylphenalenones in E. crassipes has been shown to incorporate phenylalanine. nih.govresearchgate.net The proposed pathway proceeds through diarylheptanoid and 9-phenylphenalenone intermediates, which may involve a 1,2-aryl migration step to yield the final products. nih.govresearchgate.net Phytochemical investigations of water hyacinth have led to the isolation of numerous derivatives, including 2,3-dihydro-3,9-dihydroxy-5-methoxy-4-phenyl-1H-phenalen-1-one and various dihydrophenalenol compounds. researchgate.netnih.gov
| Plant Species | Compound Name | Source of Isolation |
|---|---|---|
| Eichhornia crassipes | 2,3-dihydro-3,9-dihydroxy-5-methoxy-4-phenyl-1H-phenalen-1-one | Whole Plant researchgate.net |
| Eichhornia crassipes | 2,3-dihydro-8-methoxy-9-phenyl-1H-phenalene-1,4-diol | Whole Plant researchgate.net |
| Eichhornia crassipes | 2,3-dihydro-4,8-dimethoxy-9-phenyl-1H-phenalen-1-ol | Whole Plant researchgate.net |
| Eichhornia crassipes | 2,3-dihydro-9-(4-hydroxyphenyl)-8-methoxy-1H-phenalene-1,4-diol | Whole Plant researchgate.net |
| Musella lasiocarpa (Chinese Dwarf Banana) | Phenylphenalenones (general class) | Seeds acs.org |
Applications in Chemical Sciences and Advanced Materials
Organic Synthesis Reagents and Intermediates
The phenalenone core is a valuable synthon in organic chemistry, providing a robust platform for the elaboration of more complex molecular architectures. Its reactivity can be tuned through functionalization, allowing for its use in a variety of synthetic transformations.
Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) (e.g., Peropyrene)
Phenalenone derivatives serve as key precursors in the synthesis of extended polycyclic aromatic hydrocarbons (PAHs), a class of compounds with significant interest in materials science due to their electronic and optical properties. A notable example is the synthesis of peropyrene, a large PAH, which can be achieved through the dimerization of phenalenyl radicals. acs.orgresearchgate.net
A direct synthetic route to peropyrene involves the McMurry coupling of phenalenone, the oxidized analogue of 2,3-Dihydro-1H-phenalen-1-one, using low-valent titanium species. This reaction proceeds through a reductive coupling of the ketone functionalities of two phenalenone molecules, followed by a cascade of reactions that ultimately lead to the planar, fully aromatic peropyrene structure. The efficiency of this transformation highlights the utility of the phenalenone skeleton as a foundational unit for building larger, conjugated systems. Indirect methods for the functionalization of peropyrene have also been explored through the modification of the starting phenalenone derivatives. nih.gov
The synthesis of PAHs often relies on strategic bond-forming reactions to construct the fused ring systems. nih.govresearchgate.netrsc.org The phenalenone structure provides a rigid and reactive template for such constructions. For instance, palladium-catalyzed annulation reactions represent a powerful tool for the synthesis of complex PAHs from smaller aromatic fragments. rsc.org While not directly starting from this compound, these advanced synthetic methods underscore the importance of having access to a diverse pool of functionalized aromatic building blocks, a role that phenalenone derivatives can fulfill.
Building Blocks for Macroheterocyclic Compounds
The incorporation of the this compound moiety into macroheterocyclic frameworks is an emerging area of research. These large cyclic structures containing one or more heteroatoms are of interest for their potential applications in host-guest chemistry, catalysis, and as functional dyes. The synthesis of such complex molecules often relies on the strategic assembly of smaller, functionalized building blocks.
While specific examples of macroheterocycles derived directly from this compound are not extensively documented, the synthesis of phenalenone derivatives bearing various functional groups opens up possibilities for their use in macrocyclization reactions. For instance, the introduction of reactive handles such as amines, carboxylic acids, or alkynes onto the phenalenone core would allow for their linkage with other molecular components to form large rings. acs.orgacs.org
The principles of macrocycle synthesis often involve high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The rigid nature of the phenalenone unit can act as a "cornerstone" in the macrocyclic structure, imparting a degree of preorganization that can facilitate the cyclization process. The development of modular synthetic strategies, where different building blocks can be combined in a controlled manner, is key to accessing a wide range of functional macrocycles.
Utility in Click Chemistry Applications
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. iris-biotech.de The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction and has found widespread use in various fields, including materials science and bioconjugation. nih.govapjonline.in The utility of this compound derivatives in this area is demonstrated through the synthesis of azide-functionalized phenalenones.
Researchers have successfully synthesized phenalenone derivatives bearing azide (B81097) groups, which are ready to participate in CuAAC reactions. acs.orgacs.org These azide-containing phenalenones can be readily "clicked" with molecules containing a terminal alkyne. This provides a highly efficient method for covalently linking the phenalenone moiety to other substrates, such as polymers, biomolecules, or other fluorophores.
For example, the coupling of azide-functionalized phenalenones with various alkynes can be used to create novel conjugates. mdpi.com This approach was utilized to synthesize a series of phenalenone-triazolium salt derivatives. The CuAAC reaction between a propargyl-functionalized phenalenone and benzyl (B1604629) azide, for instance, proceeds in good yield to form the corresponding triazole. mdpi.com This demonstrates the practical application of click chemistry to modify the properties of the phenalenone core, in this case, to enhance its antimicrobial activity.
Photosensitizers for Photodynamic Applications
Phenalenone and its derivatives are highly efficient Type II photosensitizers, meaning they can generate singlet oxygen with near-unity quantum yield upon irradiation with light. nih.gov This property makes them highly attractive for various photodynamic applications, particularly in the medical field.
Antimicrobial Photodynamic Therapy (aPDT)
Antimicrobial photodynamic therapy (aPDT) is a promising alternative to conventional antibiotic treatments, especially in the face of rising antimicrobial resistance. aPDT involves the use of a non-toxic photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to microbial cells. nih.govrsc.org
Phenalenone-based photosensitizers have shown significant efficacy in aPDT against a broad spectrum of microorganisms, including bacteria and fungi. nih.govrsc.org The mechanism of action involves the photosensitizer accumulating in or on the microbial cells. Subsequent irradiation with light triggers the production of ROS, which then indiscriminately damage cellular components like lipids, proteins, and nucleic acids, leading to cell death. A key advantage of aPDT is that the non-specific nature of ROS-mediated damage makes the development of resistance by microorganisms highly unlikely.
The effectiveness of phenalenone derivatives in aPDT is influenced by their chemical structure, which affects their solubility, cellular uptake, and photophysical properties. Research has focused on modifying the phenalenone core to optimize these parameters for enhanced antimicrobial activity.
Design of Cationic Photosensitizers for Enhanced Efficacy
To improve the efficacy of phenalenone-based photosensitizers in aPDT, researchers have focused on the design of cationic derivatives. nih.govrsc.org The rationale behind this approach is that the negatively charged cell surfaces of many bacteria will electrostatically attract positively charged photosensitizers, leading to a higher local concentration of the photosensitizer at the target site and, consequently, more efficient cell killing upon irradiation. nih.govrsc.org
A systematic study on the impact of different cationic substituents on the antimicrobial photodynamic efficacy of phenalen-1-one (B147395) derivatives revealed a clear structure-activity relationship. nih.govrsc.org A series of compounds with primary aliphatic, quaternary aliphatic, aromatic ammonium (B1175870), and guanidinium (B1211019) cations were synthesized and evaluated against both Gram-positive and Gram-negative bacteria. nih.govrsc.org
The results indicated that the nature of the cationic group significantly influences the photodynamic efficacy. Among the tested derivatives, the one bearing a guanidinium moiety, named SAGUA, was found to be the most potent photosensitizer. nih.govrsc.org It exhibited a high efficacy, achieving a significant reduction in bacterial viability at low concentrations and short irradiation times, without showing inherent dark toxicity. nih.govrsc.org The enhanced activity of SAGUA is attributed to the ability of the guanidinium group to form strong, bidentate hydrogen bonds with carboxylate groups on the bacterial surface, in addition to the ionic attraction. nih.govrsc.org
Table 1: Photodynamic Efficacy of Cationic Phenalen-1-one Derivatives
| Compound | Cationic Group | Target Bacteria | Concentration (µM) | Irradiation Time (s) | Log10 Reduction |
| SAGUA | Guanidinium | Gram-positive & Gram-negative | 10 | 60 | ≥6 |
| SAPYR | Pyridinium | Gram-positive & Gram-negative | - | - | - |
| - | Primary Aliphatic Ammonium | Gram-positive & Gram-negative | - | - | - |
| - | Quaternary Aliphatic Ammonium | Gram-positive & Gram-negative | - | - | - |
| - | Aromatic Ammonium | Gram-positive & Gram-negative | - | - | - |
Data for SAPYR and other ammonium derivatives are part of the broader study but specific values are not detailed in the provided abstract. The table highlights the superior performance of SAGUA. nih.govrsc.org
Materials Science and Optoelectronics
The unique conjugated system of the phenalenone framework, of which this compound is a derivative, makes it a building block of interest for materials with specific optical and electronic properties. Research has focused on leveraging this core to construct larger polycyclic aromatic hydrocarbons and to develop molecules that respond to external stimuli.
The phenalenone core is a key precursor in the synthesis of peropyrene, a polycyclic aromatic hydrocarbon investigated for its potential in photochemical applications and photovoltaic devices. Current time information in Los Angeles, CA, US. A novel and effective synthesis route involves the McMurry coupling of phenalenone, which utilizes a low-valent titanium species to dimerize the ketone, ultimately forming the peropyrene structure. Current time information in Los Angeles, CA, US. This method highlights the utility of the phenalenone scaffold in building larger, conjugated systems suitable for optoelectronic applications. Current time information in Los Angeles, CA, US. Furthermore, indirect methods for the functionalization of peropyrene are achieved via the modification of phenalenone derivatives, underscoring the importance of this chemical family as a gateway to complex aromatic materials. Current time information in Los Angeles, CA, US.
A review of the scientific literature did not yield specific research on the use of this compound as a core structure for semiconducting gels.
The phenalenone scaffold is an effective fluorophore that can be engineered to function as a fluorescent switch. By introducing electron-donating groups at specific positions on the aromatic rings, the photophysical properties can be modulated to create systems that change their fluorescent output in response to environmental changes. usach.clnih.gov
For instance, the addition of a dimethylamino substituent to the phenalenone ring system can create push-pull molecules with red-shifted absorption and emission properties that are sensitive to solvent polarity. usach.cl This sensitivity allows the molecule's fluorescence to be "switched" or tuned by its surroundings. usach.cl Research has also led to the development of phenalenone-based "turn-on" fluorescent probes. One such probe was designed for the selective detection of Fe³⁺ ions in aqueous solutions. nih.gov In this system, a non-fluorescent derivative is hydrolyzed in the presence of Fe³⁺, releasing the highly fluorescent 6-amino-1-phenalenone (B1604517) and signaling the presence of the ion. nih.gov This probe demonstrated a rapid response time of less than one minute and a low limit of detection. nih.gov
| Derivative | Substitution | Key Property | Application | Reference |
|---|---|---|---|---|
| 6-amino-1-phenalenone (6-AP) based probe | Thiophene-2-carboxaldehyde linked via C=N bond | "Turn-on" fluorescence upon hydrolysis induced by Fe³⁺ | Fluorescent probe for Fe³⁺ detection | nih.gov |
| 3-dimethylaminophenalenone (3DMAPNF) | Dimethylamino group at position 3 | Red-shifted absorption; singlet oxygen generation modulated by solvent polarity | Photosensitizer | usach.cl |
| 6-dimethylaminophenalenone (6DMAPNF) | Dimethylamino group at position 6 | Red-shifted absorption and emission; fluorescence sensitive to solvent polarity | Fluorescent probe / Push-pull molecule | usach.cl |
| OE19 | Amine at position 6; Bromine at positions 2 and 5 | Green light absorption and red fluorescence emission | Theranostic agent for photodynamic therapy | nih.gov |
A review of the scientific literature did not yield specific research detailing the use of this compound in single-molecule junction or conductance studies. Theoretical and experimental studies in this field tend to focus on other classes of molecules, such as biphenyls, oligo(phenylene vinylene)s, and phenanthrene, to investigate the relationship between molecular structure, conformation, and conductance. arxiv.orgresearchgate.netscispace.com
Medicinal Chemistry and Drug Discovery Platforms
The phenalenone skeleton is found in numerous natural products, particularly those isolated from fungi, that exhibit a wide range of biological activities, including antimicrobial effects. nih.govnih.gov This natural prevalence has established the phenalenone core as a valuable template for drug discovery.
The phenalenone structure is a promising scaffold for the development of new antifungal agents. The parent compound, 1H-phenalen-1-one (perinaphthenone), has demonstrated significant fungitoxicity against several economically important phytopathogenic fungi. researchgate.netnih.gov
Crucially, research into the metabolism of perinaphthenone by these fungi has identified This compound as a major metabolic product. researchgate.netnih.gov Studies involving fungi such as Botryodiplodia spp., Botrytis spp., and Fusarium spp. showed that perinaphthenone was almost completely transformed within 24 hours, with the concentration of this compound progressively increasing over a twelve-day period. researchgate.net
| Compound | Fungal Species | Activity Metric (IC₅₀) | Time Point | Reference |
|---|---|---|---|---|
| Perinaphthenone (1H-Phenalen-1-one) | Botrytis spp. | 36.2 µM | Day 3 | medchemexpress.com |
| Perinaphthenone (1H-Phenalen-1-one) | Fusarium spp. | 13.3 µM | Day 3 | medchemexpress.com |
| Perinaphthenone (1H-Phenalen-1-one) | Botryodiplodia spp. | 39.0 µM | 60 hours | medchemexpress.com |
| This compound | Botryodiplodia spp., Botrytis spp., Fusarium spp. | Considerable fungistatic effect (slightly lower than Perinaphthenone) | Not specified | researchgate.netnih.gov |
Development of Anxiolytic and other Pharmacological Agents
The phenalenone structural motif is a subject of scientific investigation for a range of bioactivities, including roles as phytoalexins that protect plants from pathogens. researchgate.net Derivatives of the parent compound, 1H-phenalen-1-one, have been synthesized and explored for applications as photosensitizing antimicrobial agents. acs.orgacs.orgmdpi.com However, the specific compound this compound is identified in scientific literature primarily as an oxidation product of the drug phenacetin. biosynth.com It is utilized as a biomarker in biological studies to detect the presence of phenacetin. biosynth.com Current research has not indicated that this compound possesses therapeutic value or toxicity, and it is not a focus in the development of anxiolytic agents. biosynth.com The development of anxiolytic drugs has historically focused on other classes of compounds, such as benzodiazepines and azapirones. neuroscigroup.usnih.govclevelandclinic.org
Catalysis and Energy Applications
Use in H₂O₂ Fuel Cells
Hydrogen peroxide (H₂O₂) is utilized as a high-energy liquid oxidant in fuel cell technology, particularly for applications in air-free environments. researchgate.net Research in this area focuses on developing efficient electrocatalysts for both the reduction and oxidation of H₂O₂. polyu.edu.hkrsc.org However, based on available scientific literature, this compound and its derivatives have not been reported for use as catalysts or components in H₂O₂ fuel cells.
Functional Organic Materials in Green Catalysis
While this compound itself is not prominently featured in green catalysis, the broader phenalenone skeleton serves as a foundational structure for functional organic materials with catalytic applications. A notable example involves a copper(II) complex incorporating a ligand derived from 1H-phenalen-1-one, which functions as a catalyst in selective oxidation reactions. nih.gov
This complex, [CuIIL], where L is a bis-phenalenone ligand, demonstrates efficacy in the selective oxidation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) and anthracene. nih.gov The process utilizes hydrogen peroxide (H₂O₂) as the oxidant, aligning with the principles of green chemistry by employing a more environmentally benign oxidizing agent. nih.gov
The catalytic process is described as an auto-tandem catalytic transformation. nih.gov Research into the reaction mechanism indicates that the oxidation of PAHs by H₂O₂ in the presence of the [CuIIL] catalyst likely proceeds through a free-radical mechanism. This was investigated by using the radical scavenger TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), which halted the catalytic reaction when introduced. nih.gov
Table 1: Research Findings on [CuIIL] Complex in Green Catalysis
| Parameter | Description | Source |
|---|---|---|
| Catalyst | A copper(II) complex with a bis-phenalenone ligand, [CuIIL]. | nih.gov |
| Application | Selective oxidation of polycyclic aromatic hydrocarbons (PAHs). | nih.gov |
| Oxidant | Hydrogen Peroxide (H₂O₂). | nih.gov |
| Reaction Type | Auto-tandem catalysis. | nih.gov |
| Substrates | Naphthalene, anthracene, pyrene, and their derivatives. | nih.gov |
| Mechanism Insight | The reaction is inhibited by the radical scavenger TEMPO, suggesting a free-radical pathway. | nih.gov |
Future Research Directions and Challenges
Elucidation of Undiscovered Biosynthetic Pathways
A significant challenge in the study of 2,3-Dihydro-1H-phenalen-1-one is that its specific biosynthetic pathway remains largely uncharacterized. While research has illuminated the origins of more complex, substituted phenalenones, particularly in fungi and plants, the precise enzymatic steps leading to this simpler core structure are not fully understood. nih.govnih.govnih.gov
Fungal phenalenones are generally recognized as polyketides, biosynthesized from acetate (B1210297) and malonate units. nih.govnih.gov The assembly of the polyketide chain and its subsequent cyclization are key steps, often catalyzed by multifunctional enzymes known as polyketide synthases (PKSs). nih.gov Specifically, research on compounds like herqueinone (B1223060) has identified a non-reducing PKS (NR-PKS) that synthesizes a heptaketide backbone and cyclizes it into a precursor. nih.gov Following this, a flavin-dependent monooxygenase (FMO) is often required to form the characteristic phenalenone core. nih.gov
Future research must focus on identifying the specific PKSs and tailoring enzymes responsible for producing this compound or its immediate precursors. A primary challenge is the vast diversity of biosynthetic gene clusters (BGCs) found in nature, which encode the pathways for secondary metabolites. uni.lu Mining the genomes of fungi, bacteria, and plants is a promising strategy to uncover novel BGCs that may be responsible for the synthesis of this compound. nih.govuni.lu Techniques such as heterologous expression of putative gene clusters in host organisms (e.g., Saccharomyces cerevisiae or Aspergillus species) will be instrumental in linking genes to the final chemical product. researchgate.net Elucidating these pathways is not only of fundamental scientific interest but also opens the door to biocatalytic production methods, which are often more sustainable than traditional chemical synthesis.
Design of Highly Selective and Potent Biological Agents
The phenalenone scaffold is recognized as a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities. nih.govacs.org Derivatives have shown cytotoxic, antimicrobial, antioxidant, anti-HIV, and enzyme-inhibitory properties. nih.govacs.org This inherent bioactivity makes this compound an attractive starting point for the design of novel therapeutic agents. The key challenge lies in transforming this broad activity into highly selective and potent drugs that target specific biological pathways or pathogens with minimal off-target effects.
Future efforts will involve the rational design and synthesis of derivatives of the this compound core. Structure-activity relationship (SAR) studies are crucial to understand how different functional groups at various positions on the tricyclic system influence biological activity. For instance, studies on other phenalenones have shown that substitutions can dramatically alter their potency as inhibitors of enzymes like casein kinase 2 (CK2), or indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer therapy. nih.govnih.gov
A particularly promising area is the development of phenalenone-based agents for antimicrobial photodynamic therapy (aPDT). researchgate.net These compounds can act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation to kill microbial cells. nih.govresearchgate.net Research has shown that attaching charged moieties, such as triazolium salts, to the phenalenone core can enhance efficacy, particularly against Gram-positive bacteria. researchgate.net The challenge is to design derivatives that are effective against a broader spectrum of microbes, including resistant strains, and to optimize their light-absorbing properties for clinical applications. researchgate.netomicsdi.org The design of agents with improved water solubility and cell permeability without sacrificing bioactivity remains a significant hurdle. omicsdi.org
| Biological Activity of Phenalenone Derivatives | Target/Application Example | Research Focus | Reference |
| Enzyme Inhibition | Casein Kinase 2 (CK2), IDO1/TDO | Cancer Therapy | nih.govnih.gov |
| Antimicrobial | Staphylococcus aureus, E. coli | Drug-Resistant Infections | acs.orgresearchgate.net |
| Anticancer | PANC-1 Cancer Cells | Photodynamic Therapy (PDT) | omicsdi.org |
| Antiviral | Human Immunodeficiency Virus (HIV) | HIV Treatment | nih.gov |
| Antioxidant | Free Radical Scavenging | Cellular Protection | acs.org |
Sustainable Synthesis and Derivatization Methodologies
Traditional chemical syntheses of the phenalenone core often rely on multi-step processes using harsh reagents and reaction conditions. researchgate.net A significant future challenge is the development of sustainable and environmentally friendly synthetic methodologies. This aligns with the principles of green chemistry, which prioritize efficiency, safety, and the reduction of chemical waste. nih.govresearchgate.net
One promising advancement is the use of microwave-assisted organic synthesis (MAOS). nih.govresearchgate.netacs.org For phenalenone synthesis, microwave irradiation has been shown to drastically reduce reaction times from hours to minutes while improving product yields. researchgate.netacs.org This method is more energy-efficient and often allows for solvent-free reactions, further minimizing environmental impact. researchgate.netnih.gov
Future research should explore novel catalytic systems that operate under milder conditions. For example, catalytic dehydrogenation using palladium on carbon (Pd/C) offers a greener alternative to some traditional oxidation steps. tib.eu The development of regioselective derivatization methods is also critical. researchgate.net Being able to precisely install functional groups at specific positions on the phenalenone ring is key to building libraries of compounds for biological screening and materials science exploration. Methodologies that avoid toxic reagents and minimize purification steps, such as one-pot syntheses or flow chemistry processes, will be at the forefront of sustainable chemical production. rsc.org
Furthermore, the potential for biocatalysis in the synthesis and derivatization of this compound is a largely unexplored frontier. omicsdi.org Utilizing isolated enzymes or whole-cell systems could provide highly selective and environmentally benign routes to desired phenalenone derivatives, mimicking the efficiency of nature's own biosynthetic machinery.
Exploration of Novel Photophysical and Electronic Properties for Advanced Materials
The unique electronic structure of the phenalenone core gives rise to interesting photophysical properties, most notably its function as a highly efficient Type II photosensitizer. nih.govnih.gov Upon irradiation with light, it can transfer energy to molecular oxygen to produce singlet oxygen (¹O₂), a highly reactive species, with a quantum yield approaching 100% in many solvents. nih.govnih.gov This property is the basis for its use in photodynamic therapy and as a photochemical probe. nih.govnih.gov
A major challenge and area for future research is the strategic modification of the this compound scaffold to tune these properties for specific applications in advanced materials and organic electronics. omicsdi.orgresearchgate.net The parent compound primarily absorbs UV-A to violet light, which has limited penetration in biological tissues. nih.gov A key goal is to synthesize derivatives with red-shifted absorption spectra, allowing for excitation with longer, more deeply penetrating wavelengths of light (e.g., green or red light). nih.govresearchgate.net This can be achieved by adding electron-donating groups to the aromatic system. researchgate.net
However, such modifications often come at a cost. Extending the π-conjugation or adding certain substituents can decrease the singlet oxygen quantum yield, creating a critical trade-off that must be managed. nih.govnih.govnih.gov Another exciting direction is the development of fluorescent phenalenone derivatives. nih.gov The parent compound is largely non-fluorescent, but introducing specific functional groups can "turn on" fluorescence, opening the possibility of creating "theranostic" agents that can be used for both fluorescence imaging (diagnosis) and photodynamic therapy. nih.govresearchgate.net The exploration of phenalenone-based compounds as components in organic electronic devices, such as organic electrochemical transistors (OECTs) or as dyes and pigments, remains a nascent but promising field. nih.govtib.eu
| Property | Challenge/Goal | Approach | Reference |
| Light Absorption | Red-shift absorption to visible/NIR region | Add electron-donating substituents | nih.govresearchgate.net |
| Singlet Oxygen Yield | Maintain high quantum yield after modification | Avoid conjugation that favors other deactivation pathways | nih.govnih.gov |
| Fluorescence | Induce fluorescence for imaging applications | Strategic substitution to create emissive states | nih.gov |
| Material Integration | Develop phenalenone-based functional materials | Synthesize derivatives for use as dyes, pigments, or in organic electronics | nih.govtib.eu |
Computational Chemistry in Predictive Design and Mechanism Elucidation
Computational chemistry has become an indispensable tool for accelerating research and overcoming challenges in the study of complex molecules like phenalenones. nih.govnih.govtib.eu Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are crucial for predicting molecular properties and elucidating reaction mechanisms at a level of detail that is often inaccessible through experiments alone. nih.govresearchgate.net
A key area of future research is the use of computational methods for the predictive design of novel this compound derivatives. nih.govnih.gov By employing in silico screening and molecular docking, researchers can predict the binding affinity of virtual libraries of phenalenone analogs against specific biological targets, such as enzymes implicated in disease. nih.govnih.gov This approach allows for the prioritization of compounds for synthesis, saving significant time and resources. nih.govnih.gov For example, computational studies have been used to explore phenalenones as potential inhibitors of the human glucose transporter 1 (hGLUT1), a target in cancer therapy. nih.gov
Furthermore, computational chemistry is vital for understanding the fundamental processes that govern the behavior of these molecules. Quantum-mechanical calculations have been used to elucidate the detailed mechanism of singlet oxygen production by phenalenone, mapping the transitions between different electronic excited states (e.g., intersystem crossing) that lead to its high photosensitizing efficiency. nih.govresearchgate.netnih.gov These theoretical insights are critical for rationally designing new derivatives with tailored photophysical properties. nih.gov
The ongoing challenge is to improve the accuracy and predictive power of these computational models, especially when simulating complex biological environments. tib.eu As computational power increases and theoretical methods advance, the role of in silico design and analysis will become even more central to unlocking the full potential of the this compound scaffold in medicine and materials science.
Q & A
Q. What are the standard synthetic routes for 2,3-Dihydro-1H-phenalen-1-one, and how are intermediates purified?
The compound is synthesized via Friedel-Crafts acylation of 3-(naphthalen-1-yl)propanoic acid, followed by reduction and dehydration . Purification typically involves column chromatography under inert conditions due to air sensitivity, with final sublimation to achieve high purity. Dichloromethane and aluminum chloride are critical in intermediate steps .
Q. Which spectroscopic methods are recommended for characterizing this compound?
UV-Vis and fluorescence spectroscopy are standard for analyzing electronic transitions, with excitation/emission peaks at λex = 277 nm and λem = 331 nm in acidic buffers. NMR (¹H/¹³C) confirms structural integrity, while mass spectrometry validates molecular weight (exact mass: 184.09 g/mol) .
Q. What safety protocols are essential for handling this compound?
Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Waste must be segregated and processed by certified hazardous waste facilities .
Q. How is crystallographic data for this compound obtained?
Single-crystal X-ray diffraction using SHELXL or SHELXTL software is standard. Data collection requires high-resolution detectors, and refinement accounts for twinning or disorder in the lattice .
Advanced Research Questions
Q. How can synthetic yields be optimized for air-sensitive intermediates in this compound synthesis?
Replace traditional column chromatography with flash chromatography under nitrogen flow. Use Lewis acid catalysts (e.g., AlCl₃) in stoichiometric excess during Friedel-Crafts steps to minimize side reactions. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates .
Q. What strategies resolve contradictions in spectroscopic data under varying experimental conditions?
For example, acid treatment (e.g., H₂SO₄) induces cyclization to tricyclic keto species (PHN), altering UV/fluorescence profiles. Use controlled pH buffers and cross-validate with HPLC-MS to distinguish degradation products from the parent compound .
Q. How do computational models predict reactivity and stability of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Molecular dynamics simulations assess thermal stability, correlating with experimental TGA/DSC data .
Q. What advanced crystallographic techniques address twinning or high mosaicity in crystal structures?
Employ SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands. High-resolution synchrotron data (e.g., λ = 0.7 Å) improves anomalous dispersion effects for challenging cases .
Q. How can mechanistic pathways of this compound derivatization be elucidated?
Use isotopic labeling (e.g., ¹³C at the carbonyl group) tracked via NMR to study nucleophilic attack sites. Time-resolved EPR spectroscopy identifies radical intermediates during photochemical reactions .
Q. What methods mitigate hazards in large-scale synthesis without compromising yield?
Replace SOCl₂ with safer acylating agents (e.g., oxalyl chloride) in dichloromethane. Implement continuous flow reactors to reduce exposure risks and enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
